N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
CAS No.: 93285-75-7
Cat. No.: VC0530727
Molecular Formula: C18H31IN4O3S
Molecular Weight: 510.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93285-75-7 |
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Molecular Formula | C18H31IN4O3S |
Molecular Weight | 510.4 g/mol |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide |
Standard InChI | InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 |
Standard InChI Key | DNXDWMHPTVQBIP-ZQIUZPCESA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural Characteristics
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Molecular Formula: C₁₈H₃₁IN₄O₃S
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IUPAC Name: N-[6-[(2-Iodoacetyl)amino]hexyl]-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide .
Physicochemical Data
Synthesis and Production
The synthesis of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine involves coupling biotin with a hexanediamine spacer modified with an iodoacetyl group. A patented method (CN105294731A) outlines the reaction of biotin with N'-Boc-1,6-hexanediamine using HOBT and EDC hydrochloride in DMF, followed by deprotection and iodination . Key steps include:
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Activation: Biotin is activated using carbodiimide chemistry.
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Spacer Attachment: Hexanediamine is conjugated to biotin via amide bonding.
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Iodoacetylation: The free amine terminus is reacted with iodoacetic acid derivatives .
Biochemical Applications
Protein Biotinylation
The iodoacetyl group reacts selectively with cysteine thiols (-SH) at pH 7.5–8.5, forming irreversible thioether bonds. This enables:
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Affinity Purification: Biotinylated proteins are captured using streptavidin-coated resins .
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Intracellular Labeling: The membrane-impermeable spacer restricts labeling to extracellular or surface-exposed thiols .
Diagnostic and Therapeutic Uses
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Immunoassays: Biotinylated antibodies enhance signal detection in ELISA and Western blotting .
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Pretargeted Tumor Imaging: Serum-stable biotin derivatives facilitate tumor diagnosis via avidin-biotin technology .
Reaction Optimization
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
TRC | >95% | 50 mg | $560 |
ApexBio Technology | >97% | 100 mg | $185 |
American Custom Chemicals | 95% | 100 mg | $715.75 |
Recent Advances and Future Directions
Recent studies highlight its utility in:
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Nanoparticle Functionalization: Biotinylated quantum dots for targeted imaging .
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Reversible Crosslinking: Disulfide-containing analogs enable controlled release of biotinylated probes .
Future research may focus on optimizing spacer length for improved binding kinetics and developing photoactivatable variants for spatiotemporal control in live-cell imaging .
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